molecular formula C13H18N2O B267866 N-cycloheptylpyridine-3-carboxamide

N-cycloheptylpyridine-3-carboxamide

Cat. No.: B267866
M. Wt: 218.29 g/mol
InChI Key: YCNAIZSBSFXJGD-UHFFFAOYSA-N
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Description

N-Cycloheptylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine ring substituted at the 3-position with a carboxamide group linked to a cycloheptyl moiety.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-cycloheptylpyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O/c16-13(11-6-5-9-14-10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H,15,16)

InChI Key

YCNAIZSBSFXJGD-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CN=CC=C2

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with N-cycloheptylpyridine-3-carboxamide but differ in heterocyclic cores, substituents, and stereochemistry:

LY2033298 (Thieno[2,3-b]pyridine Carboxamide)
  • Structure: Thienopyridine core with 3-amino, 5-chloro, 6-methoxy, and 4-methyl substituents.
  • Additional chloro and methoxy groups may improve metabolic stability or target selectivity compared to simpler pyridine derivatives .
  • Molecular Formula : C₁₃H₁₄ClN₃O₂S (MW: ~323.8 g/mol).
N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide
  • Structure : Pyrrolidine ring with a 5-oxo group and a 3-chlorophenyl substituent.
  • Aryl chlorination (3-chlorophenyl) enhances lipophilicity and may influence receptor binding kinetics .
  • CAS No.: 331759-19-3.
(3R)-N-Cyclohexylpiperidine-3-Carboxamide (VX5)
  • Structure : Piperidine ring with a cyclohexyl carboxamide and (3R)-stereochemistry.
  • Key Differences :
    • Piperidine’s six-membered ring vs. pyridine’s planar structure alters conformational flexibility.
    • Stereospecificity at the 3-position (R-configuration) could critically affect interactions with chiral biological targets .
  • Molecular Formula : C₁₂H₂₂N₂O (MW: 210.32 g/mol).
6-Chloro-N-[5-[2-(Cyclohexylamino)pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide
  • Structure: Hybrid structure combining pyridine, thiazole, and cyclohexylamino groups.
  • Key Differences :
    • Incorporation of a thiazole ring and multiple substituents increases molecular complexity (MW >500 g/mol).
    • Chloro and methyl groups may enhance steric bulk and modulate solubility or bioavailability .

Critical Observations

  • Lipophilicity : Cycloheptyl and cyclohexyl groups in these compounds enhance membrane permeability, but larger substituents (e.g., thiazole in ) may reduce solubility.
  • Bioactivity: Thienopyridine (LY2033298) and thiazole-containing analogs likely exhibit distinct target profiles due to aromatic heterocycle diversity.
  • Stereochemical Impact: VX5’s (3R)-configuration underscores the importance of chirality in drug design, a factor absent in non-chiral analogs like this compound.

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